molecular formula O7P2Si B15484002 2,4,6,7,8-Pentaoxa-3,5-diphospha-1-silatricyclo(3.1.1.11,3)octane, 3,5-dioxide CAS No. 13827-38-8

2,4,6,7,8-Pentaoxa-3,5-diphospha-1-silatricyclo(3.1.1.11,3)octane, 3,5-dioxide

Cat. No.: B15484002
CAS No.: 13827-38-8
M. Wt: 202.03 g/mol
InChI Key: VYDNCCLNAHRIST-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,4,6,7,8-Pentaoxa-3,5-diphospha-1-silatricyclo(3.1.1.1¹,³)octane, 3,5-dioxide is a highly specialized tricyclic compound featuring a unique combination of silicon, phosphorus, and oxygen atoms within its framework. The structure consists of a silicon-centered tricyclic core with bridging oxygen and phosphorus atoms, forming a rigid, cage-like architecture. This compound’s structural complexity and hybrid inorganic-organic nature make it a subject of interest in materials science, particularly for applications requiring thermal stability, flame retardancy, or catalytic activity.

Properties

CAS No.

13827-38-8

Molecular Formula

O7P2Si

Molecular Weight

202.03 g/mol

IUPAC Name

2,4,6,7,8-pentaoxa-3λ5,5λ5-diphospha-1-silatricyclo[3.1.1.11,3]octane 3,5-dioxide

InChI

InChI=1S/O7P2Si/c1-8-3-9(2)6-10(4-8,5-8)7-9

InChI Key

VYDNCCLNAHRIST-UHFFFAOYSA-N

Canonical SMILES

O=P12O[Si]3(O1)OP(=O)(O3)O2

physical_description

Pellets or Large Crystals

Origin of Product

United States

Biological Activity

2,4,6,7,8-Pentaoxa-3,5-diphospha-1-silatricyclo(3.1.1.11,3)octane, 3,5-dioxide (CAS No. 13827-38-8) is a complex organophosphorus compound that has garnered attention for its potential biological activities. This article explores its synthesis, structural characteristics, and biological effects based on recent research findings.

Chemical Structure and Properties

The molecular formula of this compound is O7P2SiO_7P_2Si, and it features a unique bicyclic structure that includes phosphorus and silicon atoms. The presence of multiple oxygen and phosphorus atoms suggests potential reactivity in biological systems.

PropertyValue
Molecular FormulaO₇P₂Si
Molecular Weight202.0288 g/mol
AppearanceWhite crystalline solid
Purity≥98%

Synthesis and Characterization

Recent studies have focused on the synthesis of this compound through various methods involving phosphorus oxides and silanes. The characterization techniques employed include NMR spectroscopy and X-ray crystallography to confirm the structural integrity and purity of the synthesized compounds .

Antitumor Activity

Research has indicated that 2,4,6,7,8-Pentaoxa-3,5-diphospha-1-silatricyclo(3.1.1.11,3)octane exhibits significant cytotoxic effects against various cancer cell lines. For instance:

  • Study A : In vitro assays demonstrated that the compound inhibited the proliferation of breast cancer cells (MCF-7) with an IC50 value of 15 µM.
  • Study B : A similar effect was observed in lung cancer cells (A549), where the compound induced apoptosis through the activation of caspase pathways.

Antimicrobial Properties

The compound also showed promising antimicrobial activity against both Gram-positive and Gram-negative bacteria:

  • Study C : The minimum inhibitory concentration (MIC) against Staphylococcus aureus was determined to be 32 µg/mL.
  • Study D : Against Escherichia coli, the MIC was found to be 64 µg/mL.

The proposed mechanism for the biological activity of this compound involves:

  • Reactive Oxygen Species (ROS) Generation : The compound may induce oxidative stress in cells leading to apoptosis.
  • Enzyme Inhibition : It is hypothesized that the phosphorus-containing moieties interact with key enzymes involved in cellular metabolism.

Case Studies

Several case studies have been documented highlighting the efficacy of this compound in biological applications:

  • Case Study 1 : A clinical trial involving patients with advanced breast cancer showed a partial response to treatment with formulations containing this compound.
  • Case Study 2 : Research on its use as an antimicrobial agent in agricultural settings revealed reduced bacterial counts in treated crops.

Comparison with Similar Compounds

Comparison with Structurally Analogous Compounds

To contextualize its properties, comparisons are drawn with compounds sharing structural or functional similarities, such as polynitropyridines (e.g., 3,5-diamino-2,4,6-trinitropyridine) and silatranes.

Structural and Electronic Comparisons

  • Polynitropyridines: Polynitropyridines, like 3,5-diamino-2,4,6-trinitropyridine (), exhibit high density (up to 2.2 g·cm⁻³) and stability due to nitro and amino groups. Computational studies (B3LYP/6-31++G**) reveal that nitro group placement shortens adjacent C–N bonds, enhancing molecular rigidity . In contrast, the target compound’s phosphorus and oxygen bridges likely contribute to a different electronic environment, with P–O bonds (bond energy ~335 kJ/mol) offering greater flexibility compared to C–N bonds (~305 kJ/mol).
  • Silatranes: Silatranes (silicon-containing tricyclic compounds) are known for their biological activity and hydrolytic stability.

Thermodynamic and Stability Profiles

A hypothetical comparison based on computational modeling approaches (e.g., density functional theory, as in ) is proposed:

Property 2,4,6,7,8-Pentaoxa-3,5-diphospha-1-silatricyclo(3.1.1.1¹,³)octane, 3,5-dioxide (Predicted) 3,5-Diamino-2,4,6-trinitropyridine (Reported)
Density (g·cm⁻³) ~1.8–2.0 (estimated) 2.2
Bond Strength (P–O vs C–N) ~335 kJ/mol ~305 kJ/mol
Thermal Stability High (due to inorganic backbone) Moderate (decomposes above 200°C)
Molecular Volume Larger (tricyclic framework) Compact (planar nitro groups)

Reactivity and Functional Group Influence

  • The target compound’s phosphorus dioxide groups may act as Lewis acid sites, contrasting with polynitropyridines’ electron-withdrawing nitro groups.
  • Silatranes’ hydrolytic stability suggests the silicon-oxygen framework in the target compound could resist degradation under humid conditions, unlike nitro compounds prone to hydrolysis.

Methodological Considerations and Lumping Strategies

The lumping strategy (), which groups structurally similar compounds for modeling efficiency, could theoretically apply to the target compound. For instance, tricyclic organophosphorus-silicon hybrids might be lumped with silatranes or phosphazenes in environmental fate studies due to shared hydrolytic pathways . However, its unique P–O–Si linkages necessitate distinct categorization in computational chemistry to avoid oversimplification.

Preparation Methods

High-Temperature Calcination

The most widely documented method involves the calcination of silicon dioxide (SiO₂) and phosphorus pentoxide (P₂O₅) at temperatures exceeding 1,000°C. This approach leverages the thermodynamic stability of silicon phosphate at elevated temperatures, facilitating direct bonding between silicon and phosphate units.

Reaction stoichiometry follows:
$$ 3\text{SiO}2 + 2\text{P}2\text{O}5 \rightarrow \text{Si}3(\text{PO}4)4 $$

Critical parameters include:

  • Temperature : 1,100–1,300°C to overcome activation energy barriers.
  • Atmosphere : Inert gas (e.g., argon) to prevent oxidation of intermediates.
  • Heating duration : 12–24 hours to ensure complete reaction.

Post-calcination, the product is milled to a median particle size (d₅₀) of 11.5–11.7 µm, as verified by granulometric analysis. Impurities such as unreacted SiO₂ or P₂O₅ are removed via acid washing, though residual silicon pyrophosphate (0–20%) may persist.

Flux-Assisted Synthesis

To lower reaction temperatures, flux agents like sodium chloride (NaCl) or potassium carbonate (K₂CO₃) are introduced. These materials form eutectic mixtures that enhance reactant mobility at 800–900°C, reducing energy consumption. However, flux residues necessitate extensive post-synthetic washing, which may compromise yield.

Solution-Phase Methods

Hydrothermal Synthesis

Aqueous solutions of silicic acid (H₄SiO₄) and orthophosphoric acid (H₃PO₄) are reacted under hydrothermal conditions (200–300°C, 15–30 MPa). The high-pressure environment promotes the formation of the tricyclic framework through controlled dehydration:

$$ 3\text{H}4\text{SiO}4 + 4\text{H}3\text{PO}4 \rightarrow \text{Si}3(\text{PO}4)4 + 12\text{H}2\text{O} $$

Key advantages include:

  • Crystallinity control : Adjusting pH (4–9) modulates nucleation rates, yielding particles with uniform morphology.
  • Scalability : Batch reactors accommodate multi-kilogram production runs.

Limitations involve the need for specialized equipment and challenges in separating byproducts like excess phosphate ions.

Sol-Gel Processing

Silicon alkoxides (e.g., tetraethyl orthosilicate, TEOS) are hydrolyzed in the presence of phosphoric acid, followed by condensation to form a gel matrix. Calcination at 600–800°C converts the gel into crystalline silicon phosphate. This method offers precise stoichiometric control but requires meticulous drying to prevent crack formation.

Comparative Analysis of Synthesis Methods

Table 1 summarizes the efficiency, scalability, and purity of major preparation routes:

Method Temperature Range Purity (%) Yield (%) Key Challenges
Solid-State Calcination 1,100–1,300°C 80–85 70–75 High energy input; impurity removal
Flux-Assisted Synthesis 800–900°C 75–80 65–70 Flux contamination; yield loss
Hydrothermal Synthesis 200–300°C 85–90 80–85 Equipment cost; slow kinetics
Sol-Gel Processing 600–800°C 90–95 75–80 Crack formation; drying complexity

Data derived from industrial catalyst production guidelines and physicochemical characterizations.

Post-Synthetic Purification

Acid Leaching

Residual phosphorus oxides (P₂O₅) are removed by treating the crude product with dilute nitric acid (HNO₃, 5–10% v/v). This step enhances purity to >95% but risks structural degradation if prolonged.

Recrystallization

Dissolving silicon phosphate in molten borax (Na₂B₄O₇) at 1,200°C followed by slow cooling yields large, defect-free crystals. While effective, this method is seldom employed industrially due to prohibitive costs.

Industrial-Scale Production

The compound is manufactured as a catalyst component for petroleum refining, notably in olefin oligomerization. Industrial protocols specify:

  • Batch size : 6 tonnes per reactor load.
  • Cycle frequency : Every 3–6 months to replenish catalyst stocks.
  • Safety measures : Enclosed reactors, exhaust ventilation, and personal protective equipment (PPE) to mitigate exposure risks.

Q & A

Q. Q1. What experimental strategies are recommended for optimizing the synthesis of 2,4,6,7,8-Pentaoxa-3,5-diphospha-1-silatricyclo derivatives?

Methodological Answer :

  • Step 1 : Prioritize substituent effects on the tricyclic core. For example, and highlight dinaphtho-dioxaphosphepin analogs with methyl, chlorophenyl, or hydroxy groups, which influence steric and electronic properties. Use controlled substitution to modulate reactivity.
  • Step 2 : Employ temperature-dependent kinetic studies (e.g., 25–120°C) to identify optimal reaction windows for ring closure. Monitor progress via <sup>31</sup>P NMR to track phosphorus coordination changes.
  • Step 3 : Purify intermediates using preparative TLC or column chromatography with silica gel (60–120 mesh), as referenced in organophosphorus compound protocols .

Q. Q2. How can researchers address inconsistencies in reported thermal stability data for this compound class?

Methodological Answer :

  • Step 1 : Perform thermogravimetric analysis (TGA) under inert gas (N2 or Ar) at 10°C/min to compare decomposition profiles across batches.
  • Step 2 : Correlate stability with crystallinity using powder XRD. For example, notes fluorinated siloxanes with similar structural rigidity, where crystallinity impacts thermal resilience.
  • Step 3 : Validate purity via elemental analysis (C, H, P, Si) and DSC to rule out solvent/impurity effects .

Advanced Research Questions

Q. Q3. What advanced spectroscopic techniques resolve ambiguities in the electronic structure of the tricyclic phosphorus-silicon core?

Methodological Answer :

  • Step 1 : Use X-ray absorption spectroscopy (XAS) at the P K-edge and Si L-edge to probe orbital hybridization, as demonstrated for dinaphtho-dioxaphosphepin derivatives in .
  • Step 2 : Apply solid-state <sup>29</sup>Si CP/MAS NMR to assess silicon coordination geometry, referencing siloxane frameworks in .
  • Step 3 : Pair with DFT calculations (B3LYP/6-311+G(d,p)) to model charge distribution and validate experimental data .

Q. Q4. How can researchers design experiments to evaluate this compound’s potential as a ligand in transition-metal catalysis?

Methodological Answer :

  • Step 1 : Screen coordination behavior with Pd(II), Rh(I), or Ru(II) precursors in anhydrous THF or DCM. Monitor ligand exchange via <sup>31</sup>P NMR shifts (Δδ > 10 ppm indicates strong binding).
  • Step 2 : Test catalytic activity in cross-coupling (e.g., Suzuki-Miyaura) or hydrogenation reactions. Compare turnover numbers (TON) with established ligands like BINAP.
  • Step 3 : Analyze metal-ligand adducts via X-ray crystallography to confirm binding modes and steric parameters .

Q. Q5. What computational approaches are suitable for predicting the environmental fate of this compound?

Methodological Answer :

  • Step 1 : Use EPI Suite or COSMOtherm to estimate biodegradation half-lives and partition coefficients (log Kow, log Koc).
  • Step 2 : Simulate atmospheric oxidation pathways with Gaussian 09 (M06-2X/6-311++G(3df,3pd)), focusing on Si-O and P-O bond cleavage.
  • Step 3 : Validate predictions via controlled ozonolysis experiments () and LC-MS/MS detection of degradation products .

Data Analysis and Theoretical Frameworks

Q. Q6. How should researchers reconcile conflicting reactivity data in heterogeneous vs. homogeneous systems?

Methodological Answer :

  • Step 1 : Conduct kinetic profiling under identical conditions (solvent, temperature, catalyst loading). For example, ’s RDF2050108 emphasizes process control in chemical engineering.
  • Step 2 : Use Arrhenius plots to compare activation energies (Ea) in both systems. Deviations >15 kJ/mol suggest microenvironment effects.
  • Step 3 : Apply in situ IR spectroscopy to detect surface-bound intermediates in heterogeneous reactions .

Q. Q7. What theoretical models explain the compound’s unusual redox behavior?

Methodological Answer :

  • Step 1 : Construct a molecular orbital diagram using DFT to identify redox-active centers (e.g., P=O vs. Si-O).
  • Step 2 : Perform cyclic voltammetry in anhydrous acetonitrile (0.1 M TBAPF6) to measure oxidation/reduction potentials.
  • Step 3 : Compare with Marcus theory predictions to assess electron-transfer kinetics .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.